molecular formula C6H5Cl2NO2S B13906642 (4-Chlorophenyl)sulfamyl chloride CAS No. 172662-89-4

(4-Chlorophenyl)sulfamyl chloride

Cat. No.: B13906642
CAS No.: 172662-89-4
M. Wt: 226.08 g/mol
InChI Key: BRILQXRAARKYQS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)sulfamoyl chloride: is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is bonded to a 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 4-chloroaniline: One common method involves the reaction of 4-chloroaniline with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.

    Industrial Production Methods: In industrial settings, the synthesis of N-(4-chlorophenyl)sulfamoyl chloride often involves large-scale reactions using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-chlorophenyl)sulfamoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rate and selectivity.

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(4-chlorophenyl)sulfamoyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is used in the development of drugs, particularly those targeting bacterial infections due to its ability to form sulfonamide derivatives, which are known for their antibacterial properties.

Industry:

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)sulfamoyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The compound’s electrophilic chloride group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure and functional groups .

Comparison with Similar Compounds

    N-(4-chlorophenyl)sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfamoyl chloride group.

    4-chlorobenzenesulfonyl chloride: Another related compound with a sulfonyl chloride group attached to a 4-chlorophenyl group.

Uniqueness:

Properties

CAS No.

172662-89-4

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfamoyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H

InChI Key

BRILQXRAARKYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)Cl)Cl

Origin of Product

United States

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